Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
Description
Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone (CAS: 898758-64-0, C₂₁H₂₉NO₃) is a spirocyclic compound featuring a cyclohexyl ketone moiety attached to a para-substituted phenyl ring. The 1,4-dioxa-8-azaspiro[4.5]decane group confers conformational rigidity, which may enhance binding specificity in pharmacological or materials science applications . This compound is structurally related to several analogs with modifications in the cycloalkyl group, substituent position, or functional groups, as detailed below.
Properties
IUPAC Name |
cyclohexyl-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c23-20(18-4-2-1-3-5-18)19-8-6-17(7-9-19)16-22-12-10-21(11-13-22)24-14-15-25-21/h6-9,18H,1-5,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZWKKVRIQKZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642890 | |
| Record name | Cyclohexyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-64-0 | |
| Record name | Cyclohexyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. This intermediate is then reacted with a cyclohexyl group and a phenyl ketone under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties .
Scientific Research Applications
Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, given its unique chemical structure.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Positional Isomers
Cyclohexyl 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenyl Ketone (CAS: 898762-55-5, C₂₁H₂₉NO₃)
- Structural Difference : The spiro[4.5]decyl-methyl group is attached to the phenyl ring at the 3-position instead of the 4-position.
- For example, the para-substituted isomer (target compound) may exhibit better symmetry and packing efficiency in crystalline phases compared to the meta-substituted variant .
Cycloalkyl Variants
Cyclopentyl 4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenyl Ketone (CAS: 898758-61-7, C₂₀H₂₇NO₃)
- Structural Difference : The cyclohexyl group is replaced with a cyclopentyl ring.
- Impact: Molecular Weight: Reduced by 14 Da (C₂₀H₂₇NO₃ vs. C₂₁H₂₉NO₃). Steric Effects: Reduced steric bulk could improve binding to flat molecular targets .
Cyclobutyl 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenyl Ketone
- Structural Difference : Features a cyclobutyl group and substituent at the phenyl ring’s 2-position .
- Ortho-substitution introduces steric hindrance near the ketone, which might hinder interactions in catalytic or receptor-binding applications .
Functional Group Modifications
Ethyl 8-[4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate (CAS: 898782-16-6, C₂₄H₃₅NO₅)
- Structural Difference: Replaces the cyclohexyl ketone with an ethyl ester and adds an octanoate chain.
- Impact: Molecular Weight: Higher (417.55 g/mol vs. 335.46 g/mol for the target compound). Solubility: The ester group may improve solubility in polar solvents.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Functional Group |
|---|---|---|---|---|---|
| Target Compound | 898758-64-0 | C₂₁H₂₉NO₃ | 335.46 | 4-position | Cyclohexyl ketone |
| Cyclohexyl 3-isomer | 898762-55-5 | C₂₁H₂₉NO₃ | 335.46 | 3-position | Cyclohexyl ketone |
| Cyclopentyl analog | 898758-61-7 | C₂₀H₂₇NO₃ | 329.44 | 4-position | Cyclopentyl ketone |
| Cyclobutyl 2-substituted analog | - | - | ~315 (estimated) | 2-position | Cyclobutyl ketone |
| Ethyl ester derivative | 898782-16-6 | C₂₄H₃₅NO₅ | 417.55 | 4-position | Ethyl ester |
Key Findings and Implications
Positional Isomerism : The 4-substituted target compound likely offers superior symmetry and crystallinity compared to its 3-substituted isomer, which may influence material properties or receptor binding .
Functional Group Trade-offs : The ethyl ester derivative’s higher molecular weight and ester functionality suggest utility as a synthetic intermediate, though its metabolic instability may limit in vivo use .
Biological Activity
Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone, with the CAS number 898758-64-0, is a synthetic organic compound characterized by its complex spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H29NO3
- Molecular Weight : 343.46 g/mol
- Structure : The compound features a cyclohexyl group attached to a phenyl ketone, with a unique spirocyclic moiety that includes a 1,4-dioxa and an azaspiro group.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The spirocyclic structure may facilitate binding to various receptors or enzymes, modulating biochemical pathways that could lead to therapeutic effects.
Potential Targets
- Glycine Transporters : Some related compounds have shown selectivity for GlyT1 inhibition, which may suggest similar potential for this compound.
- Opioid Receptors : Compounds in this class have demonstrated activity against mu-opioid receptors and nociceptin/orphanin FQ peptide receptors, indicating potential analgesic properties.
Case Studies and Research Findings
Research has indicated that compounds with similar structural motifs often exhibit significant biological activities:
- GlyT1 Inhibition : A novel class of diazaspiropiperidine derivatives demonstrated selective inhibition of GlyT1 with favorable pharmacokinetic profiles, suggesting a pathway for exploring the efficacy of this compound in neurological disorders .
- Opioid Receptor Interaction : Studies on related spirocyclic compounds have shown promising results in modulating opioid receptors, which could translate into potential applications for pain management and addiction therapies .
- Material Science Applications : The unique structural features also position this compound as a candidate for novel material development due to its mechanical properties .
Q & A
Basic Research Question: What are the key considerations for optimizing the synthesis of Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on:
- Catalyst Selection : Use palladium-based catalysts (e.g., Pd₂dba₃ with CyJohnPhos ligand) for coupling reactions involving spirocyclic intermediates, as demonstrated in analogous Suzuki-Miyaura couplings for spiro[4.5]decane derivatives .
- Reaction Conditions : Degas solvents (e.g., dioxane) with nitrogen to prevent oxidation byproducts. Maintain high temperatures (120°C) for 12 hours to ensure complete reaction .
- Purification : Post-synthesis, employ column chromatography or recrystallization to isolate the product. Monitor purity via HPLC using high-resolution columns (e.g., Chromolith or Purospher®STAR) .
Basic Research Question: Which spectroscopic and crystallographic techniques are most effective for characterizing the spirocyclic and ketone functionalities in this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the spirocyclic structure (e.g., splitting patterns for equatorial/axial protons in the cyclohexyl group) and ketone carbonyl signals (~200-220 ppm in ¹³C NMR) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the 3D conformation of the spirocyclic system. Pay attention to torsion angles and hydrogen bonding in the lattice .
- Infrared (IR) Spectroscopy : Identify ketone C=O stretches (~1700 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) in the 1,4-dioxa moiety .
Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Substituent Variation : Modify the phenyl or cyclohexyl groups to assess steric/electronic effects on target binding. For example, introduce electron-withdrawing groups (e.g., -F, -NO₂) to the phenyl ring to study π-π stacking interactions .
- In Silico Docking : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities with proteins like σ receptors, leveraging the spirocyclic system’s conformational rigidity .
- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., metastatic melanoma) using MTT assays. Compare IC₅₀ values with structurally related compounds to identify pharmacophores .
Advanced Research Question: What computational methods are suitable for predicting the conformational stability of the spirocyclic system?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model the spirocyclic ring’s flexibility. Analyze energy barriers for ring puckering transitions .
- Quantum Mechanical (QM) Calculations : Apply DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate strain energy. Compare with experimental X-ray data to validate models .
- Quantitative Structure-Property Relationship (QSPR) : Train neural networks on datasets of spirocyclic compounds to predict physicochemical properties (e.g., logP, solubility) .
Basic Research Question: How can conflicting kinetic data from reduction reactions of cyclohexyl phenyl ketones be resolved?
Methodological Answer:
- Control Experiments : Replicate conditions from prior studies (e.g., NaBH₄ reduction at 0–35°C) to verify reproducibility. Monitor reaction progress via UV-Vis spectroscopy for real-time ketone consumption .
- Conformational Analysis : Use variable-temperature NMR to correlate cyclohexyl chair-flipping rates with reduction rates. Slower chair-flipping in cyclohexyl groups may explain lower reactivity compared to cyclopentyl analogs .
- Statistical Modeling : Apply multivariate regression to disentangle steric vs. electronic contributions. For example, cyclopropyl ketones exhibit slower reduction due to angle strain, while cyclohexyl groups show intermediate reactivity .
Advanced Research Question: What strategies can be employed to resolve data contradictions in X-ray crystallography refinements of this compound?
Methodological Answer:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning ratios in high-symmetry crystals. Validate with R-factor convergence (<5% discrepancy) .
- Disorder Modeling : For flexible spirocyclic moieties, split atoms into multiple positions and refine occupancy factors. Cross-validate with electron density maps .
- Cross-Validation Tools : Employ R-free values and omit maps in SHELXPRO to detect overfitting. Compare with spectroscopic data (e.g., NMR) to ensure consistency .
Basic Research Question: How can the stability of the 1,4-dioxa-8-azaspiro[4.5]decane moiety be assessed under acidic or basic conditions?
Methodological Answer:
- Hydrolytic Stability Tests : Reflux the compound in 3M HCl (for acid resistance) or NaOH (for base resistance). Monitor degradation via LC-MS; the spirocyclic ether is prone to ring-opening under strong acids .
- Kinetic Studies : Use pseudo-first-order kinetics to calculate half-lives. Compare activation energies with analogous spiro compounds (e.g., 1,4-dioxa-8-azaspiro[4.5]decane derivatives) .
Advanced Research Question: How can regioselectivity challenges in electrophilic aromatic substitution (EAS) reactions on the phenyl ring be addressed?
Methodological Answer:
- Directing Group Strategy : Introduce temporary directing groups (e.g., -Bpin) to steer electrophiles to the para position relative to the ketone. Remove via hydrolysis post-reaction .
- Computational Predictors : Use Fukui function analysis (via DFT) to identify electron-rich sites on the aromatic ring. Meta-substitution is favored due to ketone’s electron-withdrawing effect .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
